2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
Description
The compound 2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide (IUPAC name) is a structurally complex benzimidazole derivative with the molecular formula C₂₃H₂₉N₃O₂ and an average molecular mass of 379.504 g/mol . Its monoisotopic mass is 379.225977 g/mol, and it features a benzimidazole core substituted with a 3-(3-methylphenoxy)propyl chain and a 2-methylpropanamide side chain. The methylphenoxypropyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-methyl-N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)23(27)24-13-12-22-25-20-10-4-5-11-21(20)26(22)14-7-15-28-19-9-6-8-18(3)16-19/h4-6,8-11,16-17H,7,12-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMZIQTZLDAYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves multiple steps, starting with the preparation of the benzodiazole ring and the phenoxy group. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.
Formation of the Propanamide Moiety: The final step involves the coupling of the benzodiazole-phenoxy intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, phenols, bases (e.g., NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and antioxidant activities. The benzodiazole core is known to interact with various biological targets, including enzymes and receptors involved in oxidative stress pathways.
Case Study: Anti-inflammatory Activity
In vitro studies have shown that 2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential use as an anti-inflammatory agent in treating conditions like arthritis or other inflammatory diseases.
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various proteins implicated in disease pathways. These studies help identify potential therapeutic targets and optimize the compound's design for enhanced efficacy.
Case Study: Interaction with Protein Targets
Research has demonstrated that the compound interacts effectively with specific enzymes related to cancer proliferation pathways. The binding affinity data suggest that modifications to the phenoxypropyl group could enhance its selectivity and potency against cancer cell lines.
Industrial Applications
The synthesis of this compound typically involves multi-step synthetic routes. Industrial applications focus on optimizing these synthetic processes to improve yield and reduce costs.
Synthesis Overview
The synthesis generally starts with the preparation of the benzodiazole core through cyclization reactions, followed by the introduction of the phenoxypropyl group via nucleophilic substitution. The final step involves amide coupling to attach the propanamide moiety.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring and phenoxy group are likely to play key roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:
Benzimidazole Derivatives
- Target Compound: Contains a benzimidazole core with a methylphenoxypropyl chain and propanamide side chain.
- 1-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride (): Shares the benzimidazole core but replaces the methylphenoxypropyl group with a dimethylaminopropyl chain. The trihydrochloride salt form enhances solubility for pharmaceutical applications .
Propanamide Derivatives
- (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (): Features a pyrazole core instead of benzimidazole, with dichlorophenyl and pyridinyl substituents.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Simpler structure with a benzamide group and hydroxyl directing group, enabling metal-catalyzed C–H bond functionalization .
Heterocyclic Pesticides
- Imazalil (1-(2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) (): An imidazole-based fungicide with dichlorophenyl and propenyloxy groups. The target compound lacks halogen substituents, suggesting lower environmental persistence .
Physicochemical Properties
Biological Activity
2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound notable for its unique structural features, including a benzodiazole moiety and a propanamide functional group. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pharmacology.
Structural Characteristics
The compound's molecular formula is C23H30N2O2, and its structure can be dissected into several key components:
- 2-Methyl Group : Enhances lipophilicity and may influence biological activity.
- Propanamide Backbone : Provides stability and influences the interaction with biological targets.
- Benzodiazole Ring : Known for its diverse biological activities, including anticancer properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance, molecular docking studies have suggested that it may interact with key proteins involved in cancer pathways, enhancing its therapeutic potential. The compound's structural similarity to other known anticancer agents suggests that it may inhibit cell proliferation effectively.
Case Study: In Vitro Antiproliferative Activity
In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound showed IC50 values in the low micromolar range (1.9 - 7.52 μg/mL) against HCT-116 and MCF-7 cell lines . This suggests that this compound may possess comparable efficacy.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| 2-methyl-N-(...) | HCT-116 | TBD |
| 2-methyl-N-(...) | MCF-7 | TBD |
The mechanism of action appears to involve the inhibition of specific protein targets critical for cell survival and proliferation. The benzodiazole ring is known to interact with DNA and RNA synthesis pathways, potentially disrupting cancer cell growth.
Interaction Studies
Molecular docking studies have been employed to predict binding affinities with various proteins involved in disease pathways. These studies help identify potential therapeutic targets and optimize the compound's design for enhanced efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors.
Synthetic Route Overview
- Preparation of Benzodiazole Derivative : The initial step involves the synthesis of a benzodiazole derivative.
- Formation of Propanamide : The benzodiazole is then reacted with appropriate amines to form the propanamide backbone.
- Final Coupling Reaction : The final step involves coupling with the methyl group to yield the target compound.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide?
- Methodology : Begin with constructing the benzodiazole core via cyclization of o-phenylenediamine derivatives. Introduce the 3-(3-methylphenoxy)propyl side chain through alkylation using a propyl linker. Couple the propanamide moiety via nucleophilic acyl substitution. Purify intermediates via column chromatography, and validate each step with thin-layer chromatography (TLC) . For regioselective substitutions, consider Pd/Cu-catalyzed cross-coupling reactions to minimize byproducts .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Analyze the benzodiazole core and substituents via H/C NMR, focusing on aromatic protons (6.8–8.2 ppm) and methyl groups (1.2–2.5 ppm). For crystalline samples, employ X-ray diffraction (XRD) to resolve bond angles and confirm stereochemistry, as demonstrated in benzodiazole derivatives . Pair with FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm).
Q. What initial steps are critical for assessing biological activity?
- Methodology : Conduct in vitro receptor-binding assays using purified protein targets (e.g., kinases or GPCRs). Prioritize purity validation via HPLC (>95%) to exclude confounding effects from impurities. Use dose-response curves to determine IC values. Reference pharmaceutical impurity standards to identify structurally similar byproducts that may interfere with activity .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological interactions of this compound?
- Methodology : Perform density functional theory (DFT) calculations to map electron density and reactive sites (e.g., amide bonds, benzodiazole ring). Use molecular docking software (AutoDock Vina, Schrödinger) to simulate binding to target proteins. Integrate AI-driven tools like COMSOL Multiphysics to optimize reaction parameters (e.g., solvent polarity, temperature) and predict pharmacokinetic properties .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Methodology : Cross-validate experimental NMR shifts with computational predictions (GIAO method). If discrepancies arise (e.g., unexpected splitting in aromatic regions), reassess conformational dynamics via molecular dynamics (MD) simulations. For XRD vs. DFT geometry mismatches, refine computational models using solvent effect corrections .
Q. How can reaction conditions be optimized to improve yield without compromising purity?
- Methodology : Apply design of experiments (DoE) to evaluate factors like catalyst loading, temperature, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. Monitor reactions in real time with inline FTIR or Raman spectroscopy. Reference chemical engineering frameworks for process control and simulation to scale up reactions .
Q. What methodologies assess the compound’s stability under environmental stress?
- Methodology : Conduct accelerated stability studies per ICH guidelines (40°C/75% RH for 6 months). Track degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the amide bond). For photostability, expose samples to UV-Vis light (ICH Q1B) and quantify degradation kinetics .
Q. How to design a study investigating structure-activity relationships (SAR) for derivatives?
- Methodology : Systematically modify substituents (e.g., phenoxy alkyl chain length, methyl groups). Use quantitative SAR (QSAR) models to correlate electronic/hydrophobic parameters with activity. Leverage high-throughput screening (HTS) platforms to test derivatives against multiple targets. Validate hypotheses with X-ray co-crystallography of ligand-target complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
